2'-O-Methyl-5-methyluridine 5'-triphosphate
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Overview
Description
2’-O-Methyl-5-methyluridine 5’-triphosphate is a sugar-modified nucleoside triphosphate. This compound is known for its ability to increase target affinity and nuclease stability while reducing immune response . It is a thymidine analog that exhibits insertional activity in replicated DNA, making it useful for labeling cells and monitoring DNA synthesis .
Preparation Methods
The synthesis of 2’-O-Methyl-5-methyluridine 5’-triphosphate involves the modification of ribonucleoside triphosphates. One common method includes the use of lithium salts to achieve the desired chemical structure . The industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
2’-O-Methyl-5-methyluridine 5’-triphosphate undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the nucleoside, affecting its stability and reactivity.
Substitution Reactions: Common reagents include halogens and other nucleophiles that can replace specific atoms or groups in the molecule.
Insertional Activity: This compound can insert into replicated DNA, which is a key feature for its use in labeling and tracking DNA synthesis.
Scientific Research Applications
2’-O-Methyl-5-methyluridine 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a substrate for RNA polymerases and in RNA synthesis reactions.
Biology: Employed in labeling cells and monitoring DNA synthesis due to its insertional activity.
Medicine: Investigated for its potential as an antiviral and antitumor agent.
Industry: Utilized in the production of modified nucleotides for various biochemical applications.
Mechanism of Action
The mechanism of action of 2’-O-Methyl-5-methyluridine 5’-triphosphate involves its incorporation into DNA during replication. This incorporation can affect the stability and function of the DNA, making it useful for tracking and labeling purposes . The molecular targets include DNA polymerases and other enzymes involved in DNA synthesis .
Comparison with Similar Compounds
2’-O-Methyl-5-methyluridine 5’-triphosphate is unique due to its sugar modification, which enhances its stability and reduces immune response . Similar compounds include:
2’-O-Methyluridine 5’-triphosphate: Another sugar-modified nucleoside triphosphate with similar applications.
5-Methyluridine 5’-triphosphate: A base-modified ribonucleoside triphosphate used for in vitro transcription.
These compounds share similar properties but differ in their specific modifications and applications.
Properties
Molecular Formula |
C11H19N2O15P3 |
---|---|
Molecular Weight |
512.19 g/mol |
IUPAC Name |
[hydroxy-[[3-hydroxy-4-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H19N2O15P3/c1-5-3-13(11(16)12-9(5)15)10-8(24-2)7(14)6(26-10)4-25-30(20,21)28-31(22,23)27-29(17,18)19/h3,6-8,10,14H,4H2,1-2H3,(H,20,21)(H,22,23)(H,12,15,16)(H2,17,18,19) |
InChI Key |
CZTUINPWSQLSKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)OC |
Origin of Product |
United States |
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